5(6)-CR 110, SE

Fluorescence Correlation Spectroscopy Photostability Single-Molecule Imaging

Researchers requiring consistent fluorescence in acidic endocytic vesicles or alkaline labeling buffers often encounter signal loss with pH-sensitive FITC/FAM. 5(6)-CR 110, SE addresses this with pH-independent emission (pH 4-9) and no detectable photobleaching under pulsed laser excitation, making it the preferred amine-reactive label for FCS and intracellular trafficking studies. • pH-insensitive fluorescence across endosomal pH range (4-9) • Superior photostability vs. fluorescein-no photobleaching under FCS conditions • Stable under alkaline oligonucleotide coupling (pH 8-9) without hydrolytic degradation

Molecular Formula C25H18ClN3O7
Molecular Weight 507.89
CAS No. 254732-34-8
Cat. No. B1147778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(6)-CR 110, SE
CAS254732-34-8
Molecular FormulaC25H18ClN3O7
Molecular Weight507.89
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5(6)-CR 110, SE: Amine-Reactive Green Fluorophore


5(6)-CR 110, SE (also known as Carboxyrhodamine 110 NHS ester, Rhodamine Green™ carboxylic acid succinimidyl ester) is a mixed-isomer green-fluorescent xanthene dye in the rhodamine family. It features an amine-reactive succinimidyl ester (SE/NHS) moiety that covalently labels primary and secondary amines on proteins, peptides, oligonucleotides, and antibodies . With excitation/emission maxima of approximately 502/527 nm and an extinction coefficient of ~76,000–84,000 cm⁻¹ M⁻¹, its spectral profile overlaps with the 488 nm argon-ion laser line, making it directly compatible with FITC/GFP filter sets on common fluorescence instruments . As the non-sulfonated structural analog of Alexa Fluor® 488, it retains the rhodamine core while forgoing sulfonation, which alters its chemical stability and photophysical behavior in distinct ways that affect laboratory selection .

5(6)-CR 110, SE vs. Other Green Fluorophores


Despite overlapping excitation/emission windows (~488 nm excitation / ~520 nm emission), green-fluorescent amine-reactive dyes are not functionally equivalent. 5(6)-FAM (carboxyfluorescein NHS ester) and FITC suffer from pH-dependent fluorescence—their emission intensity drops sharply below pH 7.0 because fluorescein's phenolic pKa (~6.4) governs its fluorescent state [1]. This makes quantitative imaging or flow cytometry in variable-pH environments (e.g., endocytic vesicles, lysosomes, certain fixation buffers) unreliable with fluorescein-based conjugates. Alexa Fluor® 488 NHS ester overcomes some pH sensitivity through sulfonation, but its sulfonated structure renders it susceptible to hydrolytic degradation under alkaline conjugation or storage conditions . 5(6)-CR 110, SE occupies a distinct position: the rhodamine 110 core provides pH-independent fluorescence from pH 4 to 9 without the sulfonation-related alkaline instability observed with Alexa Fluor® 488, making direct substitution without validation a source of experimental irreproducibility in pH-variable or long-duration assays .

5(6)-CR 110, SE Performance Evidence


Photobleaching in FCS: Rhodamine Green vs. Fluorescein

In a direct head-to-head study using fluorescence correlation spectroscopy (FCS) under one-photon excitation, rhodamine green (the carboxylic acid form of the CR110 chromophore) exhibited no detectable photobleaching under 100-fs pulsed excitation, whereas fluorescein showed a photobleaching quantum yield (Φb) of 1.0 × 10⁻⁵ under pulsed excitation and 8.4 × 10⁻⁶ under CW excitation [1]. This represents a qualitative difference—from measurable photodegradation to below-detection-limit photostability—rather than a mere fold-change, making rhodamine green the demonstrably superior choice for techniques requiring prolonged laser illumination such as FCS or single-molecule tracking.

Fluorescence Correlation Spectroscopy Photostability Single-Molecule Imaging

Intracellular Brightness After Endocytosis

A comparative study systematically evaluated the intracellular emission efficiency of four common green fluorophores (fluorescein, Oregon Green, BODIPY-FL, and rhodamine green) conjugated to avidin after receptor-mediated endocytosis in SHIN3 ovarian cancer cells. While fluorescein-avidin produced the highest fluorescence signal in extracellular solution, internalized avidin-rhodamine green emitted more light than any of the other three conjugates inside cells, both in vitro (fluorescence microscopy and flow cytometry) and in vivo [1]. This inversion—fluorescein is brighter outside cells, but rhodamine green is brightest after internalization—is attributed to the pH insensitivity of the CR110 chromophore, as fluorescein's fluorescence is partially quenched in the acidic endosomal/lysosomal environment, whereas rhodamine green maintains full emission intensity across pH 4–9.

Cancer Cell Imaging Endocytosis Targeted Fluorescent Probes

Fluorescence pH Independence vs. Fluorescein Dyes

The fluorescence emission intensity of 5(6)-CR 110 and its conjugates is reported to be unaffected by pH changes across the range pH 4–9, a property confirmed consistently across multiple vendor technical datasheets and supported by the known lactone-zwitterion equilibrium of the rhodamine core [1]. In contrast, fluorescein-based dyes (FITC, 5(6)-FAM) exhibit pH-dependent fluorescence due to the phenolic pKa of ~6.4; emission is significantly diminished at pH < 7.0. This means that CR110 conjugates maintain consistent fluorescence intensity in environments ranging from mildly acidic endosomal compartments (pH ~5.5–6.5) to alkaline coupling buffers (pH ~8.5), whereas fluorescein conjugates would lose signal at acidic pH and Alexa Fluor® 488 conjugates may degrade under alkaline conditions .

pH-Insensitive Labeling Quantitative Fluorescence Microscopy Flow Cytometry

Photostability Ranking: Rhodamine Green vs. Oregon Green

According to Thermo Fisher Scientific's Molecular Probes® Handbook (Section 1.5), the rhodamine green fluorophore (i.e., 5(6)-CR 110) is explicitly ranked as more photostable than Oregon Green 488 and approximately equivalent in photostability to Oregon Green 514, with both superior to fluorescein . This within-manufacturer ranking places CR110 near the top of the green fluorophore photostability hierarchy. The practical implication is that for laser-scanning cytometry or confocal microscopy where the 488 nm laser line is used, replacing Oregon Green 488 or fluorescein with a CR110-conjugate can extend the number of scan frames achievable before signal degradation without changing instrument settings.

Photostability Ranking Laser-Scanning Microscopy Green Fluorophore Selection

Alkaline Stability: CR110 vs. Alexa Fluor 488

Multiple commercial sources consistently state that Alexa Fluor® 488 is readily degraded under alkaline conditions, whereas carboxyrhodamine 110 and its derivatives (including 5(6)-CR 110, SE) are highly stable under both acidic and basic conditions . This stability difference is structurally attributable to the sulfonated nature of Alexa Fluor® 488—sulfonate groups increase aqueous solubility but render the xanthene core more susceptible to nucleophilic attack under alkaline pH. In contrast, CR110's non-sulfonated rhodamine core resists alkaline hydrolysis. This matters in practical conjugation workflows where oligonucleotide labeling is often performed at pH > 8.5, and in long-term storage of conjugates in slightly alkaline buffers (e.g., pH 7.4–8.0), where Alexa Fluor® 488 conjugates may exhibit gradual loss of fluorescence over weeks to months.

Alkaline Stability Conjugation Chemistry Oligonucleotide Labeling

5(6)-CR 110, SE Application Scenarios


Fluorescence Correlation Spectroscopy (FCS)

FCS requires fluorophores with near-zero photobleaching under prolonged laser illumination to avoid distorting autocorrelation functions. The direct evidence that rhodamine green exhibits no detectable photobleaching under pulsed excitation, while fluorescein bleaches with Φb = 1.0 × 10⁻⁵, makes 5(6)-CR 110, SE conjugates the preferred choice for FCS-based binding, diffusion, and concentration measurements [1]. Commercial vendors explicitly recommend Rhodamine Green™-labeled probes for FCS applications, and this technique-specific adoption is grounded in the demonstrated photophysical advantage over fluorescein .

Intracellular Imaging with pH-Resistant Probes

Cellular internalization routes fluorophores through progressively acidified endosomal compartments (pH 6.5 → 5.0). Fluorescein conjugates lose emission intensity in this environment due to pH-dependent quenching. The head-to-head comparison in SHIN3 ovarian cancer cells demonstrated that avidin-rhodamine green emits brighter intracellularly than avidin-fluorescein, avidin-Oregon Green, or avidin-BODIPY-FL [2]. Combined with the established pH insensitivity from pH 4–9 , 5(6)-CR 110, SE is indicated for antibody-targeted imaging probes, receptor internalization assays, and any workflow where the labeled construct must remain fluorescent through the endocytic pathway.

Oligonucleotide Labeling and Conjugate Storage

Oligonucleotide NHS ester labeling is typically performed at pH 8.0–9.0 to maximize amine nucleophilicity. Under these alkaline conditions, Alexa Fluor® 488 NHS ester is known to undergo hydrolytic degradation, which reduces labeling efficiency and introduces fluorescent byproducts . 5(6)-CR 110, SE is chemically stable under both acidic and basic conditions due to its non-sulfonated rhodamine core, making it suitable for alkaline coupling protocols and for producing oligonucleotide conjugates intended for long-term storage in neutral-to-slightly-alkaline buffers without progressive fluorescence loss.

Plate Fluorimetry and Flow Cytometry Under Variable pH

In high-throughput screening or flow cytometry panels where sample pH cannot be rigorously standardized (e.g., variable fixation protocols, different cell culture media, samples from different tissue sources), the pH-independent fluorescence of 5(6)-CR 110, SE conjugates eliminates pH as a confounding variable across wells or tubes. Unlike FITC or FAM conjugates, whose signal varies with buffer pH, CR110 conjugates produce quantitatively comparable fluorescence intensities across pH 4–9, directly improving inter-sample reproducibility .

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